N-({N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
N-({N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, an iodophenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 5-(4-iodophenyl)furan-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group yields amines. Substitution reactions can introduce various functional groups onto the iodophenyl ring.
Scientific Research Applications
N-({N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide: Similar structure with a naphthalene ring instead of diphenylacetamide.
2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: Contains a substituted aryl group on the furan ring.
Uniqueness
N-({N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its combination of a furan ring, iodophenyl group, and diphenylacetamide moiety. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C27H22IN3O3 |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H22IN3O3/c28-22-13-11-19(12-14-22)24-16-15-23(34-24)17-30-31-25(32)18-29-27(33)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-17,26H,18H2,(H,29,33)(H,31,32)/b30-17+ |
InChI Key |
YBMWCNMCUSILMP-OCSSWDANSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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